molecular formula C23H22N2O9S B4357482 3-[(ACETYLOXY)METHYL]-7-[({5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

3-[(ACETYLOXY)METHYL]-7-[({5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

Cat. No.: B4357482
M. Wt: 502.5 g/mol
InChI Key: UDGMJBJYYCCPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(ACETYLOXY)METHYL]-7-[({5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the class of beta-lactam antibiotics. This compound is known for its potent antibacterial properties and is used in the treatment of various bacterial infections. The structure of this compound includes a beta-lactam ring, which is crucial for its antibacterial activity.

Preparation Methods

The synthesis of 3-[(ACETYLOXY)METHYL]-7-[({5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves several steps. The key steps include the formation of the beta-lactam ring and the introduction of various functional groups. The synthetic route typically starts with the preparation of the beta-lactam core, followed by the introduction of the acetyloxy, methoxyphenoxy, and furoyl groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have altered biological activity.

    Reduction: Reduction reactions can modify the functional groups attached to the beta-lactam ring, potentially altering the compound’s antibacterial properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives with potentially different biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(ACETYLOXY)METHYL]-7-[({5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a model compound in the study of beta-lactam antibiotics and their mechanisms of action.

    Biology: The compound is used in research to understand bacterial resistance mechanisms and to develop new antibiotics.

    Medicine: It is studied for its potential use in treating bacterial infections, especially those caused by resistant strains.

    Industry: The compound is used in the development of new antibacterial agents and in the study of drug formulation and delivery systems.

Mechanism of Action

The antibacterial activity of this compound is primarily due to its ability to inhibit bacterial cell wall synthesis. The beta-lactam ring interacts with penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening of the cell wall and ultimately the lysis and death of the bacterial cell.

Comparison with Similar Compounds

Similar compounds include other beta-lactam antibiotics such as penicillin, cephalosporin, and carbapenem. Compared to these compounds, 3-[(ACETYLOXY)METHYL]-7-[({5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID may have unique properties such as enhanced stability, broader spectrum of activity, or reduced susceptibility to bacterial resistance mechanisms. The specific differences depend on the structural variations and the functional groups present in each compound.

Properties

IUPAC Name

3-(acetyloxymethyl)-7-[[5-[(2-methoxyphenoxy)methyl]furan-2-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O9S/c1-12(26)32-9-13-11-35-22-18(21(28)25(22)19(13)23(29)30)24-20(27)17-8-7-14(34-17)10-33-16-6-4-3-5-15(16)31-2/h3-8,18,22H,9-11H2,1-2H3,(H,24,27)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGMJBJYYCCPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C3=CC=C(O3)COC4=CC=CC=C4OC)SC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(ACETYLOXY)METHYL]-7-[({5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 2
3-[(ACETYLOXY)METHYL]-7-[({5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 3
Reactant of Route 3
3-[(ACETYLOXY)METHYL]-7-[({5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
3-[(ACETYLOXY)METHYL]-7-[({5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 5
3-[(ACETYLOXY)METHYL]-7-[({5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 6
3-[(ACETYLOXY)METHYL]-7-[({5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

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